2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
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Overview
Description
2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound featuring both isoquinoline and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- 2-(3-Ethyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Uniqueness
2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity. These differences can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-10(2)14-7-15(23-18-14)16(20)19-8-11-5-3-4-6-12(11)13(9-19)17(21)22/h3-7,10,13H,8-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJOKFWTACFMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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